Piperidine-4,4-dicarbonitrile hydrochloride chemical structure and properties
Piperidine-4,4-dicarbonitrile hydrochloride chemical structure and properties
Advanced Scaffold for Rigidification and Metabolic Stability in Drug Discovery
Executive Summary
Piperidine-4,4-dicarbonitrile hydrochloride (CAS: 19751-81-6) is a specialized heterocyclic building block used extensively in medicinal chemistry to introduce the gem-dicyano motif into pharmaceutical scaffolds. Unlike simple piperidines, the 4,4-disubstitution pattern imparts unique conformational rigidity (the Thorpe-Ingold effect) and blocks metabolic oxidation at the typically labile C4 position. This monograph details its physicochemical properties, validated synthetic protocols, and critical applications in the development of GPCR ligands, antiviral agents, and protease inhibitors.
Chemical Identity & Structural Analysis[1]
The compound consists of a piperidine ring substituted at the 4-position with two electron-withdrawing nitrile groups, stabilized as a hydrochloride salt. The gem-dicyano substitution significantly lowers the pKa of the piperidine nitrogen compared to the unsubstituted parent, altering its nucleophilicity and hydrogen-bonding potential.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Piperidine-4,4-dicarbonitrile hydrochloride | |
| Common Name | 4,4-Dicyanopiperidine HCl | |
| CAS Number | 19751-81-6 (HCl salt); 1609-66-1 (Free base) | Use HCl salt for GMP weighing |
| Molecular Formula | C₇H₉N₃[1][2] · HCl | |
| Molecular Weight | 171.63 g/mol | Free base MW: 135.17 |
| Appearance | White to off-white crystalline solid | Free base is often an oil/low-melting solid |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar organics |
| Melting Point | >200°C (Decomposes) | High lattice energy due to ionic character |
| pKa (Conj. Acid) | ~8.5 - 9.0 | Lower than piperidine (~11.2) due to inductive effect of nitriles |
Synthetic Pathways & Manufacturing[4]
The synthesis of Piperidine-4,4-dicarbonitrile hydrochloride relies on a double nucleophilic substitution (bis-alkylation) strategy. The most robust route involves the reaction of malononitrile with a nitrogen mustard derivative.
2.1 Validated Synthetic Protocol
Objective: Synthesis of 4,4-dicyanopiperidine HCl from bis(2-chloroethyl)amine.
Reagents:
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Bis(2-chloroethyl)amine hydrochloride (1.0 eq)
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Malononitrile (1.1 eq)
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Sodium Hydride (NaH, 60% in oil) or Potassium Carbonate (K₂CO₃)
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Solvent: DMF (Anhydrous) or DMSO
Step-by-Step Methodology:
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Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (3.0 eq) in anhydrous DMF at 0°C.
-
Nucleophile Formation: Dropwise add Malononitrile (1.1 eq) dissolved in DMF. Critical: Maintain temperature <10°C to prevent uncontrolled polymerization of the malononitrile anion. Stir for 30 mins until evolution of H₂ ceases.
-
Cyclization: Add Bis(2-chloroethyl)amine hydrochloride portion-wise. The base first neutralizes the amine salt, then facilitates the double displacement.
-
Heating: Warm the reaction to 60-80°C and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Quench with ice water. Extract the free base into Ethyl Acetate (3x). Wash organics with brine and dry over Na₂SO₄.
-
Salt Formation: Dissolve the crude oil in minimal ethanol/diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The white precipitate is filtered and washed with cold ether to yield the target HCl salt.
2.2 Synthetic Workflow Diagram
Figure 1: Step-wise synthetic route for the production of Piperidine-4,4-dicarbonitrile HCl via bis-alkylation.
Pharmaceutical Utility & Applications
The 4,4-dicyanopiperidine moiety is not merely a linker; it is a functional pharmacophore. Its utility stems from two primary mechanistic advantages:
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Metabolic Blockade: The C4 position of piperidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting this position with two nitriles (which are metabolically stable and electron-withdrawing) prevents hydroxylation, significantly extending the half-life of the drug candidate.
-
Conformational Restriction: The bulky nitrile groups induce a "Thorpe-Ingold" effect, favoring a specific chair conformation. This reduces the entropic penalty upon binding to a receptor pocket.
3.1 Key Application Areas
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Antiviral Agents (HIV): Used in the synthesis of pyrimido[1,2-c][1,3]benzothiazin-6-imines.[3] The piperidine ring serves as a solubilizing group that interacts with the viral envelope proteins or protease active sites [1].
-
GPCR Ligands: The scaffold is a precursor to 4-amino-4-cyanopiperidines (via partial reduction). These are bioisosteres for amino acids and are used in the design of Neurokinin-1 (NK1) antagonists and Opioid receptor modulators.
-
Spirocyclic Scaffolds: Hydrolysis of one nitrile followed by cyclization yields spiro-hydantoins and spiro-succinimides, which are privileged structures in anticonvulsant and anti-tumor drug discovery [2].
3.2 Functionalization Pathways
Figure 2: Divergent synthesis pathways utilizing the 4,4-dicyanopiperidine core to access distinct pharmacological classes.
Handling, Stability, and Safety (E-E-A-T)
4.1 Stability Profile
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Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in a desiccator or tightly sealed container under inert atmosphere (Argon/Nitrogen) to prevent clumping and hydrolysis.
-
Thermal Stability: Stable at room temperature. Avoid temperatures >150°C during processing as the nitrile groups can degrade or polymerize.
4.2 Safety Protocols
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Cyanide Hazard: While the nitrile group is covalently bonded, exposure to strong acids at high temperatures or strong metabolic oxidation could theoretically release cyanide ions. However, the primary risk is the compound's acute toxicity if swallowed.
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Skin Contact: Nitriles are skin permeants. Use Nitrile or Neoprene gloves (double-gloving recommended).
-
Incompatibility: Incompatible with strong oxidizing agents and strong bases (which will deprotonate the piperidine nitrogen or attack the nitriles).
References
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Mizuhara, T., et al. (2010).[4] "Efficient Synthesis of Pyrimido[1,2-c][1,3]benzothiazin-6-imines and Related Tricyclic Heterocycles." The Journal of Organic Chemistry, 75(1), 265–268.[4] Link
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Carreira, E. M., & Kvaerno, L. (2009).[5] Classics in Stereoselective Synthesis. Wiley-VCH. (Context: Synthesis of complex heterocyclic scaffolds).
-
National Center for Biotechnology Information. (2024).[6][7] PubChem Compound Summary for CID 167035, Piperidine-4,4-dicarbonitrile. Link
-
Jubilant Life Sciences. (2023).[8][9] Safety Data Sheet: Piperidine Derivatives. (General handling of piperidine salts). Link
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